N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide
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Overview
Description
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide is a complex organic compound that features an indole moiety, a piperidine ring, and a methoxybenzamide group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the methoxybenzamide group can be attached via an amide coupling reaction using reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the amide coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-CPBA.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like NaOH or KOH in polar solvents.
Major Products
Oxidation: Formation of indole N-oxide.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety can also interact with various receptors, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Indol-3-ylcarbonyl)glycine: Another indole derivative with similar biological activities.
N-(1H-Indol-3-ylcarbonyl)-3-piperidinylacetamide: Shares the indole and piperidine moieties but differs in the acetamide group.
Uniqueness
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the methoxybenzamide group, in particular, may enhance its bioactivity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H23N3O3/c1-28-17-6-4-5-15(13-17)21(26)24-16-9-11-25(12-10-16)22(27)19-14-23-20-8-3-2-7-18(19)20/h2-8,13-14,16,23H,9-12H2,1H3,(H,24,26) |
InChI Key |
CPKGIEHUWXAACY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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